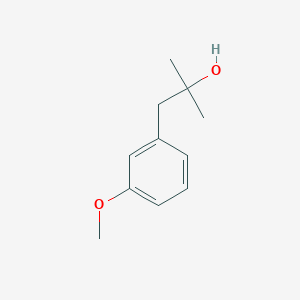

1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Description

BenchChem offers high-quality 1-(3-Methoxyphenyl)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQNFVPYDJAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methoxyphenyl)-2-methylpropan-2-ol: Properties, Synthesis, and Isomeric Comparison

Introduction: This technical guide provides a comprehensive analysis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, a tertiary alcohol of interest in synthetic organic chemistry. Due to its limited availability in commercial databases, this document focuses on its theoretical physicochemical properties and a robust, plausible synthetic pathway. We will delve into the mechanistic principles that underpin its formation, providing researchers and drug development professionals with the foundational knowledge required for its synthesis and characterization. Furthermore, this guide will draw a critical comparison with its more readily available structural isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, highlighting the key differences in structure, properties, and synthesis.

Part 1: Analysis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol (Tertiary Alcohol)

The specified compound, 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, is a tertiary alcohol. This structural feature—where the hydroxyl (-OH) group is attached to a carbon atom bonded to three other carbon atoms—profoundly influences its chemical reactivity and physical properties, distinguishing it from primary or secondary alcohol isomers.

Physicochemical Properties (Theoretical)

While extensive experimental data for this specific isomer is not widely published, its core properties can be accurately calculated based on its molecular structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | (Calculated) |

| Molecular Weight | 180.24 g/mol | (Calculated)[1] |

| Structure | A 3-methoxyphenyl group attached to a propan-2-ol backbone at position 1, with a methyl group also at position 2. | - |

| Synonyms | 1-(m-methoxyphenyl)-2-methyl-2-propanol | - |

| CAS Number | Not assigned or readily available in public databases. | - |

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient method for synthesizing a tertiary alcohol like 1-(3-Methoxyphenyl)-2-methylpropan-2-ol is through the nucleophilic addition of a Grignard reagent to a ketone precursor.[2][3][4] This classic organometallic reaction provides a reliable method for forming carbon-carbon bonds.

The chosen pathway involves the reaction of 1-(3-methoxyphenyl)propan-2-one with methylmagnesium bromide (CH₃MgBr) .

Core Principle: The Grignard reagent, CH₃MgBr, acts as a potent nucleophile, with the carbon atom bearing a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[5]

Experimental Protocol: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Disclaimer: This is a theoretical protocol and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated, often indicated by bubbling or a slight exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ketone and Workup

-

Dissolve the ketone precursor, 1-(3-methoxyphenyl)propan-2-one (1.0 equivalent), in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.[6][7]

-

Cool the ketone solution to 0 °C using an ice bath.

-

Slowly add the prepared methylmagnesium bromide solution (1.1 equivalents) from Step 1 to the ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This acidic workup protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude 1-(3-Methoxyphenyl)-2-methylpropan-2-ol using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

Caption: Proposed Grignard synthesis of the target tertiary alcohol.

Part 2: Comparative Analysis: 1-(3-Methoxyphenyl)-2-methylpropan-1-ol

In contrast to the tertiary alcohol discussed above, its isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol , is a secondary alcohol that is well-documented and commercially available.

Physicochemical Properties (Experimental)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [1][8] |

| Molecular Weight | 180.24 g/mol | [1][8][9] |

| Structure | A 3-methoxyphenyl group and a hydroxyl group attached to the same carbon (position 1) of a 2-methylpropane backbone. | - |

| Appearance | Liquid | [8] |

| CAS Number | 61751-33-5 | [1][8][9] |

Documented Synthesis

A documented synthesis for this secondary alcohol involves the β-methylation of a ketone, specifically 1-(3-methoxyphenyl)propan-1-one, using methanol in the presence of an iridium catalyst.[9]

Reaction: 1-(3-methoxyphenyl)propan-1-one is heated with methanol, a catalyst, and a base (cesium carbonate) under airtight conditions.[9] This process involves a transfer hydrogenation mechanism, effectively adding a methyl group and reducing the ketone to the secondary alcohol in a single pot.

Visualization of Isomeric Structures

Caption: Structural comparison of the tertiary vs. secondary alcohol isomers. Note: The image is illustrative of the carbon skeleton.

Conclusion

This guide has detailed the theoretical molecular formula and weight for 1-(3-Methoxyphenyl)-2-methylpropan-2-ol and provided a scientifically sound protocol for its synthesis via a Grignard reaction. The causality behind the experimental choices, rooted in the principles of nucleophilic addition to carbonyls, has been explained to provide a deeper understanding for researchers. By contrasting this tertiary alcohol with its well-documented secondary alcohol isomer, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, this document highlights the critical impact of functional group placement on the properties and synthetic strategies for these molecules. This comprehensive overview serves as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)acetone. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxyphenyl acetone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | C11H16O2 | CID 13658168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. 1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxyphenyl acetone [webbook.nist.gov]

- 8. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | CymitQuimica [cymitquimica.com]

- 9. 1-(3-Methoxyphenyl)-2-Methylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]

Introduction: Merging Stability and Activity in Medicinal Chemistry

An In-depth Technical Guide to 3-Methoxyphenyl Tertiary Alcohol Derivatives: Synthesis, Characterization, and Pharmacological Significance

In the landscape of modern drug discovery, the design of molecules with optimal pharmacological and pharmacokinetic profiles is a paramount challenge. Two structural motifs that have independently demonstrated significant value are the tertiary alcohol and the 3-methoxyphenyl group. Tertiary alcohols are increasingly recognized for their ability to enhance the metabolic stability of drug candidates.[1][2] Unlike primary and secondary alcohols, which are susceptible to oxidation, the tertiary alcohol moiety is sterically shielded and cannot be oxidized, thus preventing the formation of potentially inactive or toxic ketone or carboxylic acid metabolites.[1][2] This structural feature can improve a compound's bioavailability and overall exposure.[1]

Concurrently, the 3-methoxyphenyl scaffold is a prevalent feature in a wide array of biologically active compounds. Its electronic and steric properties make it a versatile component in molecules targeting various biological pathways, including those involved in cancer and inflammation.[3][4][5][6][7] This guide provides a comprehensive review of the synthesis, characterization, and pharmacological importance of molecules that combine these two valuable motifs: the 3-methoxyphenyl tertiary alcohol derivatives. We will explore the causal relationships behind synthetic choices, detail robust analytical methods for structural confirmation, and examine the biological rationale for their development.

Core Synthetic Strategies: The Grignard Reaction

The most reliable and versatile method for constructing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone or ester.[8][9] The Grignard reaction, utilizing an organomagnesium halide, stands as the preeminent choice for this transformation due to its high efficiency and broad substrate scope.[10][11][12]

Mechanism and Rationale

The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of a ketone (or ester).[13] This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[13][14]

When synthesizing 3-methoxyphenyl tertiary alcohols, two primary pathways are available:

-

Ketone Pathway: Reacting a 3-methoxy-substituted ketone (e.g., 3-methoxyacetophenone) with a desired Grignard reagent (R-MgX).

-

Ester Pathway: Reacting a 3-methoxy-substituted ester (e.g., methyl 3-methoxybenzoate) with two or more equivalents of a Grignard reagent. The first equivalent adds to the ester, forming a ketone intermediate which then rapidly reacts with a second equivalent.[15][16] This method is particularly useful for creating tertiary alcohols with two identical substituents.[13][15]

The choice of pathway depends on the desired final structure and the commercial availability of the starting materials. The ketone pathway generally offers more control for creating tertiary alcohols with three distinct substituents.

Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-1-phenylethanol

This protocol details the synthesis via the ketone pathway, a self-validating system for producing the target compound.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

3-Methoxyacetophenone

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Preparation: All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under a stream of inert gas (nitrogen or argon) to remove all traces of water, which would quench the Grignard reagent.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.

-

Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction is initiated by the appearance of cloudiness, bubbling, and gentle refluxing of the ether.[17] If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[17]

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

-

Addition to Ketone:

-

Dissolve 3-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent.[17] This addition is exothermic and must be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

-

Aqueous Workup:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add 1 M HCl solution to quench the reaction and dissolve the precipitated magnesium salts.[17]

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

-

Extraction and Purification:

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine all organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tertiary alcohol.

-

Below is a diagram illustrating the general workflow for this synthesis.

Caption: A flowchart of the key stages in synthesizing a tertiary alcohol via the Grignard reaction.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized 3-methoxyphenyl tertiary alcohol derivative requires a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the final product.

| Technique | Characteristic Feature | Approximate Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | O-H Proton | 2.0 - 5.0 ppm | Appears as a broad singlet; position is concentration and solvent dependent. Disappears upon D₂O exchange.[18] |

| Methoxy (-OCH₃) Protons | ~3.8 ppm | A sharp singlet integrating to 3 protons, characteristic of the methoxy group. | |

| Aromatic Protons | 6.7 - 7.5 ppm | Complex multiplet pattern consistent with a 1,3-disubstituted benzene ring and any other aromatic substituents. | |

| Carbinol-Adjacent Protons | Varies (e.g., 1.5-2.0 ppm for CH₃) | Protons on the carbons attached to the tertiary alcohol carbon. | |

| ¹³C NMR | Carbinol Carbon (C-OH) | 70 - 90 ppm | The quaternary carbon bonded to the hydroxyl group, typically deshielded. |

| Methoxy Carbon (-OCH₃) | ~55 ppm | The carbon of the methoxy group. | |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ | A strong, broad absorption band indicative of the hydroxyl group due to hydrogen bonding.[18] |

| C-O Stretch | 1000 - 1200 cm⁻¹ | A strong band corresponding to the carbon-oxygen single bond of the alcohol.[18] | |

| Mass Spec. | Molecular Ion (M⁺) | Calculated MW | Confirms the molecular weight of the compound. |

| Fragmentation | M-18 (Dehydration) | A common fragmentation pattern for alcohols is the loss of a water molecule.[18] |

Pharmacological Applications and Drug Development Insights

The integration of a 3-methoxyphenyl group and a tertiary alcohol creates a molecular architecture with significant potential in drug development.

The Role of the 3-Methoxyphenyl Moiety

The 3-methoxyphenyl group is a key pharmacophore in many biologically active molecules. For instance, compounds bearing a trimethoxyphenyl group, a close relative, have demonstrated potent anticancer activity by targeting tubulin polymerization.[3][4][5] The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring influences the molecule's overall conformation and binding affinity to biological targets. Derivatives containing this moiety have been investigated as antimitotic agents, anti-inflammatory agents, and antinarcotic agents.[3][7][19][20]

The Advantage of the Tertiary Alcohol

As a strategic element in drug design, the tertiary alcohol offers several benefits:[2]

-

Metabolic Blocking: It prevents metabolic oxidation at that position, which can be a "soft spot" in primary and secondary alcohols.[1][2] This leads to greater metabolic stability and potentially a longer half-life.

-

Solubility Enhancement: The hydroxyl group can increase aqueous solubility, a critical property for drug absorption and distribution.[1]

-

Modulation of Lipophilicity: The introduction of an -OH group decreases lipophilicity, which can help in avoiding off-target effects associated with highly lipophilic drugs, such as hERG inhibition.[1][2]

The diagram below illustrates the conceptual framework for leveraging these structural motifs in drug design.

Caption: Conceptual diagram showing how structural motifs contribute to physicochemical properties and desired drug outcomes.

Conclusion and Future Outlook

3-Methoxyphenyl tertiary alcohol derivatives represent a promising class of compounds for drug discovery. The synthetic accessibility, primarily through the robust Grignard reaction, allows for the creation of diverse chemical libraries. The combination of a biologically relevant aryl moiety with a metabolically stable alcohol group provides a powerful strategy for developing novel therapeutics. Future research should focus on exploring the structure-activity relationships of various substitutions on this core scaffold to optimize potency against specific targets, such as kinases or tubulin, while maintaining the favorable pharmacokinetic properties imparted by the tertiary alcohol.

References

- Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43.

- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (n.d.). MDPI.

- Enzymatic Synthesis of Tertiary Alcohols. (n.d.).

- Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (n.d.). PubMed Central (PMC).

- Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. (2021). Synfacts, 17(1).

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). MDPI.

- Grignard Synthesis of Various Tertiary Alcohols. (n.d.).

- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (n.d.).

- Synthesis of Chiral Tertiary Alcohol: Significant Developments. (2009). MSU chemistry.

- 3-Methoxybenzyl alcohol. (n.d.). PubChem.

- Using the Grignard Reaction to Make Tertiary alcohols. (2018). YouTube.

- Show how you would synthesize following tertiary alcohol by adding an appropriate Grignard reagent to a ketone. b. Ph3COH. (n.d.). Pearson.

- Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor.

- Grignard Synthesis of Various Tertiary Alcohols. (1998).

- Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. (n.d.).

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- Ginger-derived 1-(4'-hydroxy-3'-methoxyphenyl)-5-methoxydecan-3-one (HMPM) induces apoptosis and DNA damage against triple-negative breast cancer cells in vitro. (2025). PubMed.

- Grignard Reagents Convert Esters into Tertiary Alcohols. (2023). Chemistry LibreTexts.

- Synthetic Approaches to the New Drugs Approved During 2021. (n.d.). OUCI.

- Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (n.d.). PubMed Central (PMC).

- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.

- Preparation of 3-methoxybenzyl alcohol. (n.d.). PrepChem.com.

- Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols. (n.d.). PubMed Central (PMC).

- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (n.d.). MDPI.

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- 3-Methoxyphenol(150-19-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Preparation of 3-methoxyphenol. (n.d.). PrepChem.com.

- 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.).

- Small but mighty: the impact of tertiary alcohols in drug design. (n.d.). Hypha Discovery.

- Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). PubMed.

- Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols. (2024). Source not specified.

- Synthesis and Antioxidant Activity of 3-Methoxyflavones. (n.d.).

- Homovanillyl alcohol. (n.d.). PubChem.

- Homovanillyl alcohol. (n.d.). Wikipedia.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]

- 6. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. datapdf.com [datapdf.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]

Methodological & Application

Application Note: Solvent Selection for the Grignard Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with broad applications in the development of active pharmaceutical ingredients (APIs), fragrances, and specialty materials. 1-(3-Methoxyphenyl)-2-methylpropan-2-ol is a valuable tertiary alcohol intermediate. One of the most robust and versatile methods for creating the requisite carbon-carbon bond for such molecules is the Grignard reaction.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, such as a ketone or an ester.[2][3]

The success of a Grignard synthesis, defined by its yield, purity, and scalability, is critically dependent on the choice of solvent. The solvent is not merely an inert medium but an active participant that stabilizes the Grignard reagent, modulates its reactivity, and influences the overall reaction kinetics.[4][5] This application note provides a detailed guide for researchers and process chemists on the principles and protocols for selecting an optimal solvent for the synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol via the addition of an isopropylmagnesium halide to 3'-methoxyacetophenone. We will compare three common ethereal solvents: Diethyl Ether (Et₂O), Tetrahydrofuran (THF), and the "green" alternative, 2-Methyltetrahydrofuran (2-MeTHF).

The Grignard Reaction: A Mechanistic Overview

The Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.[6] For this specific synthesis, the pathway is as follows:

-

Reagent Formation: An isopropyl halide (e.g., 2-bromopropane) reacts with magnesium metal in an anhydrous ether solvent to form isopropylmagnesium bromide.

-

Nucleophilic Addition: The highly nucleophilic carbon of the isopropyl Grignard reagent attacks the electrophilic carbonyl carbon of 3'-methoxyacetophenone. This addition breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate.[3][7]

-

Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride solution) to protonate the alkoxide, yielding the final tertiary alcohol product, 1-(3-Methoxyphenyl)-2-methylpropan-2-ol.[8][9]

The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic and nucleophilic.[10][11] Consequently, Grignard reagents react vigorously with protic sources, including water, alcohols, or even trace moisture on glassware.[11][12] Therefore, maintaining strictly anhydrous (dry) conditions is paramount for a successful reaction.[6][12]

Caption: Reaction scheme for the synthesis of the target tertiary alcohol.

The Critical Role of the Solvent

Ethereal solvents are essential for Grignard reactions because they are aprotic and possess lone pairs of electrons on the oxygen atom that can coordinate with the electron-deficient magnesium center.[13] This solvation is crucial for several reasons:

-

Stabilization: The solvent molecules form a complex with the magnesium, stabilizing the Grignard reagent in solution and preventing its precipitation.[4][10][14]

-

Reactivity Modulation: The Lewis basicity of the solvent influences the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent. This, in turn, affects the reagent's nucleophilicity and overall reactivity.[4]

-

Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also promote undesirable side reactions.[15]

Candidate Solvents: A Comparative Analysis

The choice of solvent involves a trade-off between reactivity, safety, and process efficiency. Below is a comparison of three suitable solvents for this synthesis.

| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Boiling Point | 34.6 °C[15] | 66 °C[16] | 78-80 °C[17] |

| Lewis Basicity | Moderate | High[18] | Moderate-High[19][20] |

| Water Miscibility | Low (Slightly Soluble) | High (Miscible)[20] | Low (Partially Miscible)[20][21] |

| Safety Profile | Highly volatile and flammable; prone to peroxide formation.[15] | Flammable; can form explosive peroxides.[17] | Higher flash point than THF; lower tendency for peroxide formation.[17] |

| Environmental Profile | Petroleum-derived. | Petroleum-derived. | Biomass-derived; considered a "greener" solvent.[17][19][21] |

| Key Considerations | Low boiling point helps control exothermic reactions but can lead to solvent loss.[15] | Stronger coordinating ability can facilitate difficult Grignard formations.[4] Water miscibility can complicate aqueous workup.[20] | Higher boiling point allows for higher reaction temperatures.[21] Low water miscibility simplifies phase separation and solvent recovery.[20][21] |

Experimental Protocol: Comparative Solvent Screening

This protocol outlines a systematic approach to evaluate the performance of Et₂O, THF, and 2-MeTHF for the synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol.

Caption: Experimental workflow for comparative solvent screening.

Materials and Reagents

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

2-Bromopropane

-

3'-Methoxyacetophenone

-

Anhydrous Diethyl Ether

-

Anhydrous Tetrahydrofuran

-

Anhydrous 2-Methyltetrahydrofuran

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel), all rigorously flame- or oven-dried.

-

Inert atmosphere setup (Nitrogen or Argon line)

General Procedure (to be performed in parallel for each solvent)

1. Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

2. Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the reaction flask.

-

Add a small portion (~10%) of the total anhydrous solvent to the flask.

-

In the dropping funnel, prepare a solution of 2-bromopropane (1.1 eq.) in the remaining anhydrous solvent.

-

Add a small amount (~5-10%) of the 2-bromopropane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming or sonication may be applied.[18]

-

Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting gray-brown solution at room temperature (or gentle reflux for THF/2-MeTHF) for an additional 30-60 minutes to ensure complete formation.

3. Nucleophilic Addition:

-

Dissolve 3'-methoxyacetophenone (1.0 eq.) in the same anhydrous solvent used for the Grignard formation.

-

Cool the Grignard reagent solution in an ice-water bath.

-

Add the ketone solution dropwise from the dropping funnel. This addition is exothermic; maintain a slow addition rate to keep the internal temperature below 20-25 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

4. Reaction Monitoring:

-

Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the reaction is complete.

5. Workup and Extraction:

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Transfer the mixture to a separatory funnel. If using THF, an additional organic solvent (e.g., ethyl acetate or toluene) may be needed to achieve good phase separation.[20]

-

Separate the layers. Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate) two more times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

6. Purification and Analysis:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Determine the final isolated yield.

Data Analysis and Interpretation

The optimal solvent will be selected based on a combination of factors. The results should be tabulated for a clear comparison.

Hypothetical Results Table:

| Solvent | Reaction Time (h) | Isolated Yield (%) | Product Purity (by GC/NMR) | Observations |

| Diethyl Ether | 4 | 85% | >98% | Easy to control exotherm due to low boiling point. |

| THF | 2.5 | 92% | >98% | Faster reaction rate. Emulsion formation during workup required extra extraction solvent. |

| 2-MeTHF | 2 | 94% | >99% | Fastest reaction, likely due to higher reflux temperature. Clean and easy phase separation during workup. |

From these hypothetical results, 2-MeTHF would be the superior choice. It offers the highest yield and a faster reaction time, and its physical properties simplify the workup process, making it more efficient and environmentally friendly.[22][23]

Troubleshooting

-

Reaction Fails to Initiate: Ensure all glassware and solvents are perfectly anhydrous.[11] The surface of the magnesium may be oxidized; try crushing a few turnings with a glass rod to expose a fresh surface.[8]

-

Low Yield: This could be due to moisture contamination, incomplete reaction, or side reactions. Using a slight excess of the Grignard reagent can sometimes compensate for small amounts of moisture.[24]

-

Formation of Biphenyl Side Products: In reactions involving aryl Grignard reagents, coupling can be an issue, favored by higher temperatures. While not the primary pathway here, similar side reactions can occur. Ensure controlled temperature during reagent formation and addition.[1]

Conclusion

Solvent selection is a critical parameter in the optimization of the Grignard synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol. While traditional solvents like diethyl ether and THF are effective, this guide demonstrates that a systematic comparison can reveal superior alternatives. 2-Methyltetrahydrofuran often presents significant advantages, including improved reaction rates, higher yields, and a more favorable environmental and safety profile, aligning with the principles of green chemistry. By following the detailed protocol and analysis framework presented, researchers and drug development professionals can confidently select and validate the optimal solvent for their specific synthetic needs, leading to more efficient, scalable, and sustainable chemical processes.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). THF. Retrieved from [Link]

-

Studylib. (n.d.). Methyltetrahydrofuran The Preferred Grignard Reaction Solvent. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

-

Quora. (2019, July 22). Why is THF used in Grignard?. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Diethyl ether, the most commonly used solvent for Grignard reactions.... Retrieved from [Link]

-

Scribd. (n.d.). Diethyl Ether. Retrieved from [Link]

-

JoVE. (2025, May 22). Esters to Alcohols: Grignard Reaction. Retrieved from [Link]

-

Course Hero. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Retrieved from [Link]

-

ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 2-Methyl Tetrahydrofuran (2-Methyl THF). Retrieved from [Link]

-

ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

-

askIITians. (n.d.). Why is ether used as a solvent during Grignard reactions?. Retrieved from [Link]

-

Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Retrieved from [Link]

-

Rieke Metals. (n.d.). Going green with 2-methyltetrahydrofuran (2-MeTHF). Retrieved from [Link]

-

Allen. (n.d.). Why is diethyl ether used as solvent in the prparation of Grignard reagents ?. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

-

International Journal of Engineering Research & Technology. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

SpringerLink. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols.... Retrieved from [Link]

-

YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Google Patents. (n.d.). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

National Institutes of Health. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

-

University of California, Irvine. (n.d.). preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

University of Central Florida. (n.d.). Retrosynthesis involving Grignard Reactions. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 3-methoxypropiophenone.

-

National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. britthipple.com [britthipple.com]

- 7. Khan Academy [khanacademy.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Why is diethyl ether used as solvent in the prparation of Grignard reagents ? [allen.in]

- 14. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]

- 15. homework.study.com [homework.study.com]

- 16. fiveable.me [fiveable.me]

- 17. 2-Methyltetrahydrofuran (2-MeTHF) | CAS 96-47-9 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 18. reddit.com [reddit.com]

- 19. Going green with 2-methyltetrahydrofuran (2-MeTHF) | Rieke Metals [riekemetals.com]

- 20. data.conferenceworld.in [data.conferenceworld.in]

- 21. studylib.net [studylib.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. quora.com [quora.com]

Troubleshooting & Optimization

Minimizing side reactions during 1-(3-Methoxyphenyl)-2-methylpropan-2-ol preparation

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

This guide provides in-depth technical support for researchers engaged in the synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol. The primary focus is on the practical challenges encountered during its preparation via the Grignard reaction, with a core emphasis on identifying, understanding, and minimizing side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for preparing 1-(3-Methoxyphenyl)-2-methylpropan-2-ol?

The most direct and widely employed method is the Grignard reaction.[1] This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the carbonyl carbon of 3-methoxyacetophenone. This reaction directly forms the desired tertiary alcohol after an acidic or aqueous workup.[2][3]

Q2: What are the absolute most critical parameters for ensuring a successful Grignard synthesis?

Success in a Grignard reaction hinges on three non-negotiable conditions:

-

Strictly Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will react readily with any source of acidic protons, most notably water.[4][5] This "quenching" reaction converts the Grignard reagent into an alkane (methane in this case), rendering it inactive for the desired carbonyl addition and drastically reducing the yield.[1][6] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents (typically diethyl ether or THF) are mandatory.[4][7]

-

Magnesium Activation: A passivating layer of magnesium oxide (MgO) often coats the surface of magnesium turnings, preventing the reaction with the alkyl halide from starting.[8] This layer must be bypassed by activating the magnesium surface, commonly achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.[9]

-

Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen, which can lead to the formation of peroxide species and reduce the yield of the active reagent.[5] Performing the reaction under an inert atmosphere of nitrogen or argon is strongly recommended.

Q3: What are the primary side reactions that I need to mitigate during this specific synthesis?

The three most common side reactions to control are:

-

Enolization of the Ketone: The Grignard reagent can act as a base and abstract an acidic alpha-proton from 3-methoxyacetophenone. This forms a magnesium enolate, which, upon workup, reverts to the starting ketone, thus consuming the reagent and lowering the product yield.[5][10]

-

Wurtz-type Coupling: This occurs during the preparation of the Grignard reagent itself. A newly formed molecule of CH₃MgBr can react with a molecule of unreacted methyl bromide (CH₃Br) to form ethane (CH₃-CH₃).[11][12] This consumes both the starting material and the active reagent.

-

Quenching: As mentioned in Q2, any reaction with adventitious water, alcohols, or other protic impurities will destroy the Grignard reagent.[4]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction Fails to Initiate (Grignard reagent does not form; no cloudiness or exotherm observed) | 1. Inactive Magnesium Surface: A layer of magnesium oxide is preventing the reaction.[8] 2. Presence of Water: Moisture in glassware or solvent is quenching the initial radical intermediates.[1] | 1. Activate Magnesium: Add a single crystal of iodine or a small amount of 1,2-dibromoethane. Gentle heating may be required.[9] Vigorously stir or crush the magnesium turnings in situ with a glass rod (carefully!). 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen and allow it to cool in a desiccator or under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.[4] |

| Low Final Product Yield with Significant Starting Ketone Recovered | 1. Enolization Pathway Dominating: The Grignard reagent is acting as a base rather than a nucleophile due to steric hindrance or reaction temperature.[5][10] 2. Insufficient Grignard Reagent: The concentration of the prepared Grignard reagent may be lower than calculated due to side reactions during its formation or quenching. | 1. Control Temperature: Add the Grignard reagent solution to the ketone solution at a low temperature (0 °C to -10 °C) to favor the nucleophilic addition pathway, which has a lower activation energy. 2. Verify Reagent Concentration: Before starting the addition to the ketone, it is best practice to titrate a small aliquot of the Grignard solution to determine its exact molarity. Add at least 1.1-1.2 equivalents based on this titration. |

| Low Yield of Grignard Reagent (Determined by Titration) | 1. Wurtz Coupling: High local concentration of methyl halide or elevated temperatures during Grignard formation favors the R-R coupling side reaction.[11][12] 2. Quenching: Reaction with moisture or oxygen. | 1. Slow Addition & Temperature Control: Add the methyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Use an ice bath to control the initial exotherm if necessary.[11][13] Diluting the halide in the solvent also helps.[8] 2. Maintain Inert Atmosphere: Ensure a positive pressure of nitrogen or argon throughout the preparation. |

| Complex Mixture of Products / Difficult Purification | 1. Multiple Side Reactions Occurring: A combination of enolization, quenching, and potentially other unforeseen reactions. 2. Thermal Decomposition: Dehydration of the tertiary alcohol product during workup or distillation, especially if a strong acid is used at elevated temperatures.[5] | 1. Re-optimize Core Parameters: Return to the basics: ensure absolute dryness, activate the magnesium thoroughly, control temperature, and maintain an inert atmosphere. 2. Mild Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[4] This buffers the pH and minimizes the risk of acid-catalyzed elimination (dehydration) of the tertiary alcohol. |

Mechanistic Insights: Key Reaction Pathways

Understanding the competing chemical pathways is crucial for rational optimization.

Primary Synthetic Pathway: Nucleophilic Addition

The desired reaction proceeds via the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of 3-methoxyacetophenone.

Caption: Competing nucleophilic addition vs. enolization.

Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Bromide (ca. 1.0 M in THF)

Materials:

-

Magnesium turnings (2.91 g, 120 mmol, 1.2 eq)

-

Iodine (1 crystal)

-

Methyl bromide solution (e.g., 3.0 M in Et₂O, 33.3 mL, 100 mmol, 1.0 eq) OR Iodomethane (6.2 mL, 100 mmol, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) (100 mL)

Procedure:

-

Assemble a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask under a stream of inert gas until purple iodine vapors are observed, then allow it to cool. [9]3. Add 20 mL of anhydrous THF to the flask.

-

If using iodomethane, dissolve it in 80 mL of anhydrous THF. If using a commercial methyl bromide solution, use it directly. Fill the dropping funnel with this solution.

-

Add a small portion (~5 mL) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a gray, cloudy solution. [4]6. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the exotherm if necessary.

-

After the addition is complete, stir the resulting gray suspension at room temperature for an additional 30-60 minutes to ensure complete reaction. The solution is now ready for titration or direct use.

Protocol 2: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Materials:

-

3-Methoxyacetophenone (7.51 g, 50 mmol, 1.0 eq)

-

Methylmagnesium bromide solution (from Protocol 1, ~55 mL of 1.0 M solution, 55 mmol, 1.1 eq)

-

Anhydrous THF (100 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve 3-methoxyacetophenone in 100 mL of anhydrous THF.

-

Cool the ketone solution to 0 °C using an ice-water bath.

-

Slowly add the prepared methylmagnesium bromide solution dropwise via cannula or dropping funnel to the stirred ketone solution, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding 100 mL of cold, saturated aqueous NH₄Cl solution. [4]Stir vigorously until two clear layers form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol 3: Purification by Flash Column Chromatography

-

Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane or petroleum ether).

-

Pack a glass column with the slurry.

-

Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a solvent system of increasing polarity, for example, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the ethyl acetate concentration. The nonpolar Wurtz byproducts (if any) will elute first, followed by any unreacted ketone, and finally the more polar desired alcohol product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

References

-

Ashby, E. C., & Laemmle, J. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (6), 886-891. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Lohmann, S., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate. Retrieved from [Link]

-

Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling. Bartleby. Retrieved from [Link]

-

Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol. North Dakota State University. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. Retrieved from [Link]

-

Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses. Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

-

ScienceMadness.org. (2016). Grignard successes and failures. Retrieved from [Link]

-

Knochel, P., et al. (2021). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

- Google Patents. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

-

Yue, F., et al. (2017). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: Navigating Steric Hindrance in 1-(3-Methoxyphenyl)-2-methylpropan-2-ol Chemistry

Welcome to the technical support center for researchers working with 1-(3-Methoxyphenyl)-2-methylpropan-2-ol. This tertiary alcohol, with its bulky tert-butyl-like structure adjacent to a phenyl ring, presents significant, yet surmountable, challenges due to steric hindrance. This guide provides in-depth, troubleshooting-focused answers to common issues, explaining the chemical principles behind our recommended solutions.

Frequently Asked Questions (FAQs): Core Principles

Q1: Why are reactions with 1-(3-methoxyphenyl)-2-methylpropan-2-ol so challenging compared to primary or secondary alcohols?

The core issue is steric hindrance . The central carbon atom bearing the hydroxyl group is tertiary, meaning it is bonded to three other carbon atoms. These groups (a 3-methoxyphenyl ring and two methyl groups) form a bulky molecular environment that physically obstructs the approach of reagents to the reaction center.[1][2]

-

For Sₙ2 Reactions: This pathway is completely inhibited. Sₙ2 reactions require a nucleophile to perform a "backside attack" on the carbon atom.[3][4] The bulky groups on 1-(3-methoxyphenyl)-2-methylpropan-2-ol make this approach impossible.

-

For Sₙ1 Reactions: While a tertiary carbocation is relatively stable, making the Sₙ1 pathway possible, it faces stiff competition from E1 (elimination) reactions, which are often thermodynamically favored, especially at elevated temperatures.[5][6]

-

For Acyl Transfer (Esterification): The oxygen of the hydroxyl group acts as the nucleophile. Its access to the electrophilic carbon of a carboxylic acid (or its derivative) is severely impeded by the surrounding alkyl and aryl groups.[7]

Troubleshooting Guide 1: Dehydration Reactions

The elimination of water from 1-(3-methoxyphenyl)-2-methylpropan-2-ol to form an alkene is a common transformation. However, controlling the reaction and avoiding side products is critical.

Q2: I'm using concentrated sulfuric acid to dehydrate my alcohol, but I'm getting low yields and significant charring. What's going wrong and what's a better alternative?

Causality: Concentrated strong acids like sulfuric acid (H₂SO₄) and high temperatures, while effective at promoting dehydration, are harsh and non-selective.[6] The tertiary carbocation intermediate formed from 1-(3-methoxyphenyl)-2-methylpropan-2-ol is susceptible to side reactions, and the methoxy-substituted phenyl ring can undergo undesirable electrophilic attack (sulfonation) or polymerization under these conditions, leading to charring.

Solution: Switch to a milder, more selective reagent system that avoids strong, non-volatile acids. The preferred method for clean dehydration of hindered alcohols is using phosphorus oxychloride (POCl₃) in the presence of pyridine.[8]

Mechanism Insight: This reaction proceeds via an E2 mechanism. The alcohol is first converted into a dichlorophosphate ester, which is an excellent leaving group. Pyridine acts as both a solvent and a non-nucleophilic base to abstract a proton in a concerted elimination step, avoiding a discrete carbocation intermediate and the associated side reactions.[8]

Experimental Protocol 1: Dehydration using POCl₃ and Pyridine

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-methoxyphenyl)-2-methylpropan-2-ol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Extract the aqueous mixture with diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude alkene can be purified by column chromatography on silica gel.

| Reagent | Mechanism | Conditions | Advantages | Disadvantages |

| Conc. H₂SO₄ / Heat | E1 | High Temp (~170°C)[9] | Inexpensive | Low selectivity, charring, rearrangements |

| TsOH / Toluene | E1 | Reflux | Milder than H₂SO₄ | Can still promote side reactions |

| POCl₃ / Pyridine | E2 | 0°C to RT | High yield, clean, avoids carbocations[8] | Pyridine is toxic/odorous, POCl₃ is corrosive |

Troubleshooting Guide 2: Ether Synthesis

The synthesis of ethers from tertiary alcohols is a classic problem in organic chemistry, as the go-to Williamson ether synthesis is ineffective.

Q3: My attempt at a Williamson ether synthesis using sodium hydride to deprotonate 1-(3-methoxyphenyl)-2-methylpropan-2-ol followed by adding methyl iodide resulted exclusively in an alkene. Why did this fail?

Causality: This is a textbook example of the limitations of the Williamson ether synthesis.[10][11] The reaction failed because you created a sterically hindered tertiary alkoxide, which is a very strong base. When this strong, bulky base reacts with an alkyl halide (like methyl iodide), it preferentially follows an E2 elimination pathway rather than the desired Sₙ2 substitution.[12][13] The alkoxide abstracts a proton from the alkyl halide, leading to the formation of an alkene and regenerating the alcohol.

Solution: To form an ether from a tertiary alcohol, you must use a method that does not involve a strong base and an Sₙ2 displacement.

-

Acid-Catalyzed Addition: If you have access to the corresponding alkene (2-methyl-1-(3-methoxyphenyl)prop-1-ene), you can perform an acid-catalyzed addition of a primary alcohol (e.g., methanol) to form the ether.

-

Reductive Etherification: Modern methods offer more general solutions. For instance, reductive etherification protocols can couple alcohols with carbonyl compounds under neutral or mildly acidic conditions, avoiding strong bases entirely.[14]

-

Specialized Catalysis: Recent advances have enabled the coupling of tertiary alcohols using transition metal catalysis, which can provide sterically hindered ethers in good yields.[15]

Logical Workflow for Hindered Ether Synthesis

Caption: Decision workflow for ether synthesis.

Troubleshooting Guide 3: Ester Synthesis

Direct esterification of tertiary alcohols is notoriously difficult and requires bypassing the standard Fischer esterification protocol.

Q4: I refluxed 1-(3-methoxyphenyl)-2-methylpropan-2-ol with acetic acid and a sulfuric acid catalyst for 24 hours (Fischer Esterification) and recovered only starting material. Why isn't this working?

Causality: The Fischer esterification mechanism involves the nucleophilic attack of the alcohol's oxygen onto the protonated carbonyl carbon of the carboxylic acid. With 1-(3-methoxyphenyl)-2-methylpropan-2-ol, the extreme steric bulk around the hydroxyl group prevents this attack from occurring at a practical rate.[7] Furthermore, the acidic conditions can favor dehydration to the alkene as a competing side reaction.

Solution: Use a highly reactive acylating agent with a non-nucleophilic base. The most common and reliable method is the reaction of the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine, often with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Mechanism Insight: The acyl chloride is much more electrophilic than the corresponding carboxylic acid. Pyridine serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. DMAP acts as a superior acyl transfer catalyst by forming a highly reactive N-acylpyridinium intermediate.

Experimental Protocol 2: Esterification via Acyl Chloride

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 1-(3-methoxyphenyl)-2-methylpropan-2-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine or dichloromethane (DCM) (10 volumes). Cool to 0 °C.

-

Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise. If using DCM as a solvent, add triethylamine (1.5 eq) along with the alcohol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Workup: Dilute the reaction with diethyl ether and wash sequentially with water, 1M HCl (to remove base), saturated NaHCO₃ solution (to remove excess acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

| Method | Acylating Agent | Conditions | Advantages | Disadvantages |

| Fischer | Carboxylic Acid | Acid catalyst, Heat | Atom economical | Fails for tertiary alcohols[7] |

| Acyl Chloride | Acyl Chloride | Pyridine or Et₃N, DMAP | Highly effective, reliable | Generates HCl byproduct |

| Coupling Reagents | Carboxylic Acid | DCC/DMAP or EDC/DMAP | Mild conditions | Stoichiometric byproducts can complicate purification |

| Benzotriazole Esters | Activated Ester | DMAP or Hydrotalcite | Good yields for hindered systems[16] | Requires pre-activation of the acid |

Troubleshooting Guide 4: Nucleophilic Substitution with Inversion

Achieving stereochemical inversion at a tertiary center is one of the most challenging transformations in organic synthesis.

Q5: Is it possible to achieve an Sₙ2-like inversion of the hydroxyl group on my tertiary alcohol using a reaction like the Mitsunobu?

Causality: The standard Mitsunobu reaction, which famously inverts the stereochemistry of primary and secondary alcohols, generally fails for sterically hindered tertiary alcohols.[17] The mechanism involves the attack of a nucleophile on a bulky phosphonium intermediate. The steric congestion at a tertiary center is typically too great for this intermolecular displacement to occur efficiently.[18]

Solution & Advanced Strategies: While challenging, specialized variants and conditions can sometimes effect this transformation.

-

Modified Mitsunobu: Using a highly acidic nucleophile like 4-nitrobenzoic acid can sometimes improve yields for hindered secondary alcohols, but success with tertiary systems remains limited and substrate-dependent.[19]

-

Lewis Acid Catalysis: More advanced strategies may involve activating the alcohol with an agent like trifluoroacetic anhydride, followed by a Lewis acid-catalyzed solvolysis with a suitable nucleophile. This can promote a substitution reaction that proceeds with a high degree of enantiospecificity, suggesting a mechanism that avoids a fully racemized carbocation.[18]

These are advanced and often low-yielding procedures that require careful optimization for each specific substrate. For most practical applications, it is often more feasible to design a synthesis that sets the desired stereocenter using a different method rather than attempting to invert a pre-existing tertiary alcohol.

Mechanistic Hurdle: Sₙ2 vs. E2 at a Tertiary Center

Caption: Steric hindrance blocks the Sₙ2 pathway at a tertiary center, favoring E2 elimination.

References

-

Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. ([Link])

-

JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. ([Link])

-

Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. ([Link])

-

Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. ([Link])

-

Majhi, B., et al. (2021). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. ([Link])

-

Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. ([Link])

-

Golisz, S. R., & Smith, B. D. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. ([Link])

-

Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. ([Link])

-

The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. ([Link])

-

BYJU'S. Williamson Ether Synthesis reaction. ([Link])

-

Quora. Why are tertiary alcohols less reactive towards esterification? ([Link])

-

Petermayer, M., & Waser, M. (2018). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews. ([Link])

-

Filo. Limitations of Williamson ether synthesis class 12. ([Link])

-

Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. ([Link])

-

Wikipedia. Williamson ether synthesis. ([Link])

-

Vedantu. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. ([Link])

-

Master Organic Chemistry. Mitsunobu Reaction. ([Link])

-

Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. ([Link])

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). ([Link])

-

ResearchGate. (2014). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ([Link])

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. ([Link])

-

Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. ([Link])

-

Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. ([Link])

-

Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). ([Link])

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. ([Link])

-

UCF. (2025). UCF CHM2210 - Exam3.1 Review Skill#1 - Steric Hindrance Slows Down SN2 Rate. ([Link])

Sources

- 1. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Limitations of Williamson ether synthesis class 12 | Filo [askfilo.com]

- 13. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol Reference Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. This guide provides a comprehensive framework for validating the purity of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, we present a multi-faceted analytical approach, emphasizing not just the "how" but the "why" behind our experimental choices, ensuring a self-validating and robust purity assessment.

The Criticality of Purity in Reference Standards

Reference standards are the benchmarks against which new batches of active pharmaceutical ingredients (APIs) and formulated drugs are measured.[1][2] Their purity is not merely a quality metric but a foundational pillar of product safety and efficacy. Impurities can arise from various sources, including residual starting materials, byproducts of side reactions, and degradation products.[1] For 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, potential impurities could include the unreacted starting material, 3'-methoxypropiophenone, or byproducts from the Grignard or similar reactions used in its synthesis.[3] Therefore, a rigorous validation of its purity is a non-negotiable aspect of regulatory compliance and scientific integrity.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

A single analytical technique is seldom sufficient to declare a reference standard as "pure." An orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. This guide will focus on a combination of chromatographic and spectroscopic methods, each offering unique insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5][6] For a tertiary alcohol like 1-(3-Methoxyphenyl)-2-methylpropan-2-ol, a reversed-phase HPLC method is the logical first choice.

Why Reversed-Phase HPLC?